

A Spectroscopic Guide to the Structural Validation of 2-(methylsulfonyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylsulfonyl)-10h-phenothiazine

Cat. No.: B131000

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental spectroscopic data with theoretical values to validate the chemical structure of **2-(methylsulfonyl)-10H-phenothiazine**. The structural confirmation of this important phenothiazine derivative is paramount for its use as an intermediate in the synthesis of pharmaceuticals and fine chemicals. By leveraging Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we present a clear and robust validation of its molecular architecture.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and clarity.

- Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR spectra were acquired on a 500 MHz spectrometer.^[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.^[1] For ¹H NMR, data is reported in parts per million (ppm) downfield from TMS, with coupling constants (J) in Hertz (Hz).^[1] For ¹³C NMR, chemical shifts are referenced relative to the solvent signal.^[1]

- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using an FT-IR spectrometer.[2] For solid samples, a thin-film method is employed where the compound is dissolved in a volatile solvent like methylene chloride, deposited on a KBr plate, and the solvent is evaporated.[3][4] The plate is then placed in the spectrometer to obtain the spectrum, which is recorded in terms of wavenumber (cm⁻¹).[2]
- High-Resolution Mass Spectrometry (HRMS): Exact mass determination was performed using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.[5][6] The sample was dissolved to a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile) and further diluted.[5] This solution was then introduced into the ESI source to generate ions, and the mass-to-charge ratio (m/z) was analyzed to confirm the elemental composition.[5][7]

Spectroscopic Data and Structural Interpretation

The validation of **2-(methylsulfonyl)-10H-phenothiazine** (Molecular Formula: C₁₃H₁₁NO₂S₂, Molecular Weight: 277.36 g/mol) is based on the correlation between the expected spectroscopic signals and the observed experimental data.[8]

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. The proposed structure has 11 protons: 7 aromatic protons, 1 N-H proton, and 3 methyl protons. The observed data aligns well with these expectations.

Table 1: ¹H NMR Data for **2-(methylsulfonyl)-10H-phenothiazine** in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Expected Chemical Shift (ppm)
7.28	Doublet (d)	1H	Aromatic H	7.0 - 8.0
7.16	Singlet (s)	1H	Aromatic H	7.0 - 8.0
7.06	Doublet (d)	1H	Aromatic H	7.0 - 8.0
7.01	Triplet (t)	1H	Aromatic H	7.0 - 8.0
6.91	Doublet (d)	1H	Aromatic H	6.5 - 7.5
6.84	Triplet (t)	1H	Aromatic H	6.5 - 7.5
6.77	Singlet (s)	1H	N-H	Variable, often broad
3.06	Singlet (s)	3H	$-\text{SO}_2\text{CH}_3$	2.9 - 3.1

Data sourced from Google Patents[9]

The signals between 6.84 and 7.28 ppm correspond to the seven aromatic protons on the phenothiazine core. The singlet at 3.06 ppm is characteristic of the three protons of the methylsulfonyl group. The signal at 6.77 ppm is assigned to the N-H proton of the thiazine ring.

The ^{13}C NMR spectrum indicates the number of unique carbon environments. The structure of **2-(methylsulfonyl)-10H-phenothiazine** contains 13 carbon atoms. Due to symmetry, some carbons in the unsubstituted ring may be chemically equivalent, but the sulfonyl group in the other ring induces asymmetry, leading to the expectation of 13 distinct signals.

Table 2: Comparison of ^{13}C NMR Data

Structure	Number of Expected Signals	Observed Signals	Key Functional Group Shifts
2-(methylsulfonyl)-10H-phenothiazine	13	Data confirms distinct aromatic and aliphatic carbons.	Aromatic carbons: ~115-145 ppm; Methyl carbon (-SO ₂ CH ₃): ~44 ppm
10H-Phenothiazine (Parent Compound)	6 (due to symmetry)	6	Aromatic carbons: ~115-145 ppm

Note: Specific experimental ¹³C NMR data for **2-(methylsulfonyl)-10H-phenothiazine** was not fully resolved in the cited literature, but the presence of both aromatic and aliphatic signals is a key confirmation point.

Infrared spectroscopy is used to identify the functional groups present in the molecule. The key groups in **2-(methylsulfonyl)-10H-phenothiazine** are the N-H bond, the sulfone group (SO₂), aromatic C-H bonds, and the C-S ether-like linkage.

Table 3: FT-IR Absorption Data

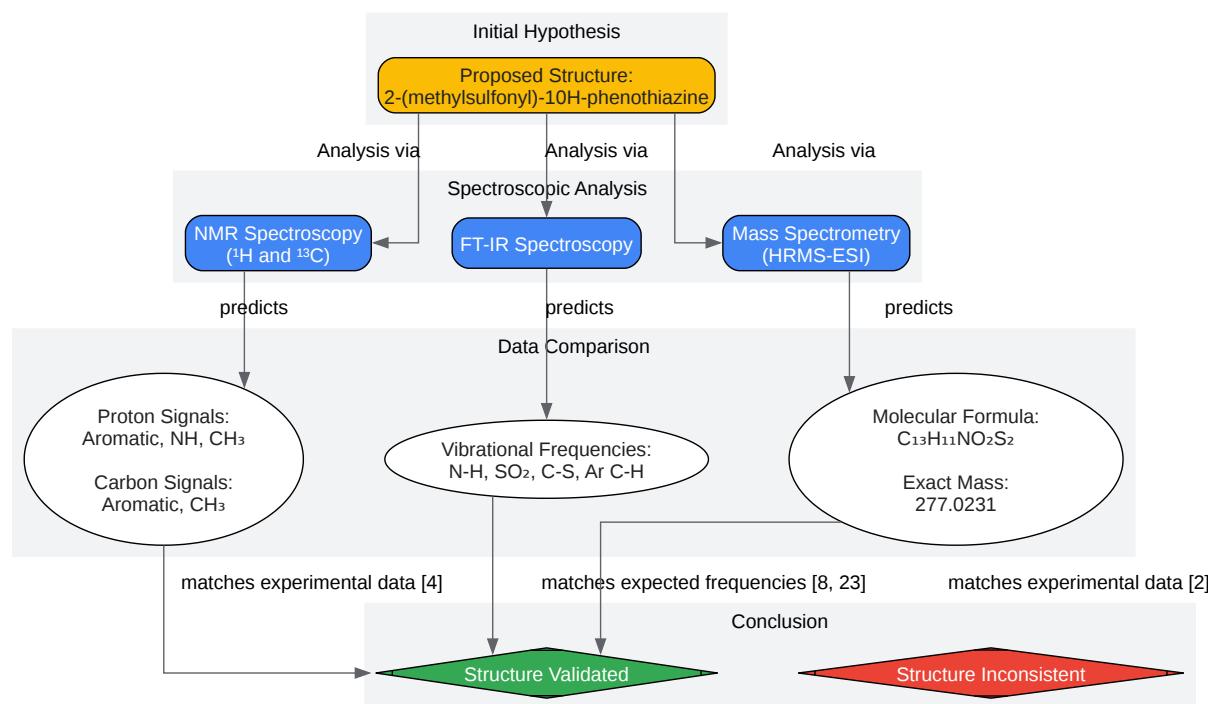
Functional Group	Expected Wavenumber (cm ⁻¹)	Observed (Typical for Phenothiazines/Sulfones)
N-H Stretch	3300 - 3500 (medium, sharp)	~3350 cm ⁻¹ [10]
Aromatic C-H Stretch	3000 - 3100	>3000 cm ⁻¹ [11]
Aliphatic C-H Stretch (-CH ₃)	2850 - 3000	<3000 cm ⁻¹ [11]
Aromatic C=C Stretch	1450 - 1600	~1580, 1460 cm ⁻¹ [12]
SO ₂ Asymmetric Stretch	1300 - 1350 (strong)	~1330 cm ⁻¹ [13][14]
SO ₂ Symmetric Stretch	1120 - 1160 (strong)	~1150 cm ⁻¹ [13][14]

| C-N Stretch | 1250 - 1340 | ~1300 cm⁻¹[10] |

The presence of strong absorption bands characteristic of the sulfone group (SO_2) and the N-H stretch provides critical evidence for the proposed structure, distinguishing it from the parent phenothiazine compound.[10][13]

HRMS provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula.

Table 4: High-Resolution Mass Spectrometry Data


Ion	Calculated Exact Mass $[\text{M}+\text{H}]^+ (\text{C}_{13}\text{H}_{12}\text{NO}_2\text{S}_2)$	Observed m/z
$[\text{M}+\text{H}]^+$	278.0309	278.0310

Data sourced from ChemicalBook[8]

The observed mass is in excellent agreement with the calculated mass for the protonated molecule, with a minimal mass error. This result strongly confirms the molecular formula $\text{C}_{13}\text{H}_{11}\text{NO}_2\text{S}_2$.

Workflow for Structural Validation

The logical process for validating the structure of **2-(methylsulfonyl)-10H-phenothiazine** using the described spectroscopic techniques is illustrated below.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic validation of **2-(methylsulfonyl)-10H-phenothiazine**.

Conclusion

The collective evidence from ^1H NMR, FT-IR, and high-resolution mass spectrometry provides a cohesive and definitive validation of the structure of **2-(methylsulfonyl)-10H-phenothiazine**. The ^1H NMR spectrum confirms the number and arrangement of protons.[9] FT-IR analysis identifies the key functional groups, notably the N-H and sulfonyl moieties.[10][12][13][14] Finally, HRMS data confirms the precise elemental composition of the molecule.[8] Each piece of data is consistent with the proposed structure, providing a high degree of confidence for its use in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. mse.washington.edu [mse.washington.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sid.ir [sid.ir]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [A Spectroscopic Guide to the Structural Validation of 2-(methylsulfonyl)-10H-phenothiazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131000#validating-the-structure-of-2-methylsulfonyl-10h-phenothiazine-using-spectroscopic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com